molecular formula C18H25FN4O2 B1162961 N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide

N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide

Cat. No. B1162961
M. Wt: 348.4
InChI Key: KSBISSAWUAIQIT-UHFFFAOYSA-N
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Description

AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA N-(4-fluoropentyl) isomer is a derivative of AB-PINACA featuring a fluorine atom added to the pentyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.

Scientific Research Applications

Analytical Properties and Identification

Research has identified and characterized several cannabimimetic indazole and pyrazole derivatives related to N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide. These compounds are typically analyzed using techniques such as liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), gas chromatography-time-of-flight-mass spectrometry (GC-TOF-MS), and nuclear magnetic resonance (NMR) spectroscopy. These analyses are crucial for understanding the chemical properties and potential applications of these compounds (W. Jia et al., 2017; Zhenhua Qian et al., 2017).

Synthesis and Structure Elucidation

The synthesis and crystal structure of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been studied. These investigations provide insights into the molecular architecture and potential for modifying these compounds for various applications, including their role in inhibiting the proliferation of cancer cell lines (Xuechen Hao et al., 2017).

Pharmacological Properties

Evaluation of similar carboxamide-type synthetic cannabinoids has shed light on their pharmacological properties. These studies involve synthesizing enantiomers of synthetic cannabinoids and evaluating their activities as CB1/CB2 receptor agonists. Understanding the agonist activity of these compounds contributes to the broader knowledge of cannabinoid receptor interactions and potential therapeutic applications (Takahiro Doi et al., 2017).

Metabolism and Clearance

Understanding the metabolism of these compounds is critical for pharmacological studies. Research on the metabolism of synthetic cannabinoids like ADB-FUBINACA and AB-PINACA by human liver microsomes helps in predicting the metabolites that may occur in humans, which is essential for drug development and toxicological studies (Takahiro Takayama et al., 2014).

properties

Product Name

N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide

Molecular Formula

C18H25FN4O2

Molecular Weight

348.4

IUPAC Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C18H25FN4O2/c1-11(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)10-6-7-12(3)19/h4-5,8-9,11-12,15H,6-7,10H2,1-3H3,(H2,20,24)(H,21,25)

InChI Key

KSBISSAWUAIQIT-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F

synonyms

AB-PINACA N-(4-fluoropentyl) analog; 4-fluoro AB-PINACA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
Reactant of Route 3
N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
Reactant of Route 4
N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
Reactant of Route 5
N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
Reactant of Route 6
N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide

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